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Compound of Interest

Compound Name: Fmoc-His(Mtt)-OH

Cat. No.: B557458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-Fmoc-N-im-(4-

methyltrityl)-L-histidine, commonly known as Fmoc-His(Mtt)-OH. We will delve into its

chemical properties, its critical role in solid-phase peptide synthesis (SPPS), and detailed

experimental protocols for its application. This guide is intended to equip researchers,

scientists, and drug development professionals with the necessary knowledge to effectively

utilize this valuable reagent in the synthesis of complex peptides.

Product Information and Chemical Properties
Fmoc-His(Mtt)-OH is a widely used derivative of L-histidine for Fmoc-based solid-phase

peptide synthesis. The key feature of this reagent is the 4-methyltrityl (Mtt) protecting group on

the imidazole side chain of histidine. This group offers unique advantages in specific synthetic

strategies due to its lability under mild acidic conditions.

Table 1: Chemical and Physical Properties of Fmoc-His(Mtt)-OH
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Property Value

CAS Number 133367-34-7[1][2][3]

Molecular Formula C₄₁H₃₅N₃O₄[1]

Molecular Weight 633.73 g/mol [1][3]

Appearance White to off-white or slight yellow powder[1][4]

Purity
Typically ≥98% (TLC), ≥98.0% (HPLC), ≥94.0%

(acidimetric)[1][3]

Storage Temperature 15-25°C[1][3]

The Role of the Mtt Protecting Group in SPPS
The imidazole side chain of histidine presents a significant challenge in Fmoc-SPPS due to its

nucleophilicity, which can lead to side reactions and, most notably, racemization of the α-

carbon during coupling steps.[1][5] The Mtt group, like the more common trityl (Trt) group,

protects the imidazole nitrogen, mitigating these issues.

The primary advantage of the Mtt group over the Trt group lies in its increased acid lability.[1]

This property allows for the selective removal of the Mtt group on-resin under very mild acidic

conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact.[1][6] This

orthogonality is crucial for the synthesis of complex peptides requiring side-chain modifications,

cyclization, or branching.[6]

Table 2: Comparison of Histidine Side-Chain Protecting Groups
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Protecting Group Cleavage Conditions Key Features

Trityl (Trt)
Strong acid (e.g., 90-95% TFA)

[1]

Robust, suitable for standard

global deprotection.[1]

4-Methyltrityl (Mtt)
Mild acid (e.g., 1-5% TFA in

DCM)[1]

Enables orthogonal protection

strategies for on-resin side-

chain modifications.[1][6]

tert-Butoxycarbonyl (Boc) Acidic conditions
Offers an alternative protection

strategy.

Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a standard workflow for Fmoc-based solid-phase peptide

synthesis.

Resin Support Couple Fmoc-AA-OH Wash Fmoc Deprotection
(e.g., 20% Piperidine/DMF)

Wash Couple Next Fmoc-AA-OH Wash

Repeat Cycle

n times

Final Cleavage
& Global Deprotection Purified Peptide

Click to download full resolution via product page

General workflow for Fmoc solid-phase peptide synthesis.
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Coupling of Fmoc-His(Mtt)-OH
Histidine residues are particularly susceptible to racemization during the activation and

coupling steps in SPPS.[5][7] While the Mtt group does not inherently prevent racemization, the

coupling conditions can be optimized to minimize this side reaction.

Recommended Coupling Protocol to Minimize Racemization:

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF)

for at least 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal

Fmoc group. Wash the resin thoroughly with DMF.

Activation and Coupling:

Dissolve Fmoc-His(Mtt)-OH (3 equivalents) and an activating agent such as 1-

hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF.

Add diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

Immediately add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Avoid prolonged

pre-activation times.

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative

test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

Orthogonal Deprotection of the Mtt Group
The key advantage of Fmoc-His(Mtt)-OH is the ability to selectively remove the Mtt group on-

resin. This allows for site-specific modification of the histidine side chain.

Peptide-Resin
with Fmoc-His(Mtt)-OH

Selective Mtt Deprotection
(1-2% TFA in DCM with TIS)

Wash (DCM)
Neutralize (e.g., 5% DIPEA/DMF)

On-Resin Side-Chain
Modification

Continue SPPS or
Final Cleavage
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Workflow for orthogonal deprotection of the Mtt group.

Detailed Protocol for Mtt Group Removal:

Resin Preparation: Swell the peptide-resin containing the Mtt-protected histidine in

dichloromethane (DCM).

Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5%

triisopropylsilane (TIS) as a scavenger in DCM.

Cleavage: Treat the resin with the deprotection cocktail. Gently agitate at room temperature

for 30-60 minutes. The progress of the cleavage can be monitored by the appearance of a

yellow-orange color upon addition of a drop of TFA to a few resin beads, indicating the

release of the Mtt cation.

Washing and Neutralization:

Filter the resin and wash thoroughly with DCM to remove the cleaved Mtt cations and

residual acid.

Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF to

neutralize the protonated imidazole nitrogen.

Wash the resin again with DMF.

Further Synthesis: The resin with the deprotected histidine side chain is now ready for

subsequent on-resin modification or continuation of the peptide synthesis.

Conclusion
Fmoc-His(Mtt)-OH is a crucial reagent for the synthesis of complex peptides where orthogonal

protection is required. Its key advantage is the lability of the Mtt group under mild acidic

conditions, enabling selective on-resin deprotection and subsequent side-chain modification.

While racemization of histidine remains a concern, it can be minimized by employing

appropriate coupling protocols. By understanding the properties and applying the detailed
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methodologies outlined in this guide, researchers can effectively leverage Fmoc-His(Mtt)-OH
to achieve their synthetic goals in peptide chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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